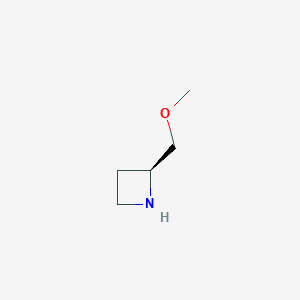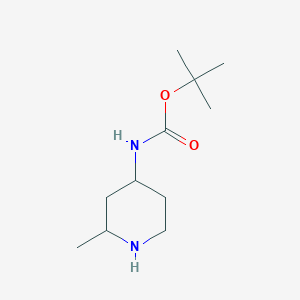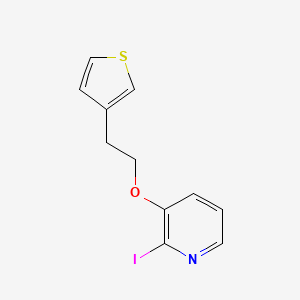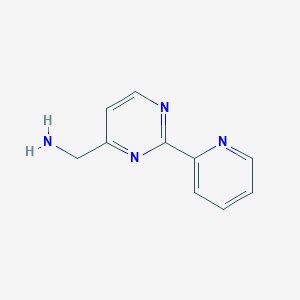
Méthanamine (2-(pyridin-2-yl)pyrimidin-4-yl)
Vue d'ensemble
Description
“(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine” is a chemical compound with the CAS Number: 1341782-97-5. It has a molecular weight of 186.22 and its IUPAC name is [2- (2-pyridinyl)-4-pyrimidinyl]methanamine .
Synthesis Analysis
A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities . The synthesis process was evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N4/c11-7-8-4-6-13-10 (14-8)9-3-1-2-5-12-9/h1-6H,7,11H2 .Physical And Chemical Properties Analysis
This compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique de la « méthanamine (2-(pyridin-2-yl)pyrimidin-4-yl) », organisée en sections distinctes pour plus de clarté :
Activités insecticides
Ce composé a été étudié pour son utilisation potentielle comme insecticide. Une recherche publiée dans Bioorganic & Medicinal Chemistry Letters en 2017 a exploré sa synthèse et ses activités insecticides, indiquant sa pertinence dans le domaine de la lutte antiparasitaire .
Propriétés analgésiques
Certains dérivés de ce composé ont présenté des activités analgésiques très puissantes, suggérant son application dans la gestion de la douleur et le développement pharmaceutique .
Activité antifongique
Le composé a été évalué pour ses propriétés antifongiques, des études mesurant les zones d’inhibition et la concentration minimale inhibitrice (CMI) contre les souches fongiques, ce qui est crucial pour le développement de nouveaux agents antifongiques .
Activités antifibrotiques
Des recherches ont montré que certains composés liés à la « méthanamine (2-(pyridin-2-yl)pyrimidin-4-yl) » présentent de meilleures activités antifibrotiques que certains traitements existants, ce qui pourrait conduire à des progrès dans le traitement des maladies fibrotiques .
Chimie synthétique
Le composé sert de précurseur en chimie synthétique pour la création de divers imidates, qui sont caractérisés par des spectroscopies RMN et HRMS. Cette application est importante pour la synthèse chimique et la conception de médicaments .
Effets antioxydants et anti-inflammatoires
Des études ont également examiné les effets antioxydants et anti-inflammatoires des dérivés de ce composé, qui sont importants pour le développement de traitements contre les maladies causées par le stress oxydatif et l’inflammation .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells and regulating cellular activities.
Mode of Action
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine interacts with its protein kinase targets by inhibiting their activity . The compound’s planar structure is essential for maintaining its inhibitory potency . The inhibition of protein kinases disrupts the phosphorylation process, leading to changes in the function of the proteins they were supposed to modify.
Biochemical Pathways
The inhibition of protein kinases by (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine affects various biochemical pathways. Protein kinases play a role in multiple cellular processes, including cell division, metabolism, and signal transduction. By inhibiting these enzymes, the compound can disrupt these processes and affect the overall function of the cell .
Pharmacokinetics
The compound’s molecular weight (18622 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The inhibition of protein kinases by (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine can lead to various molecular and cellular effects. For instance, it has been shown to have anti-fibrotic activity, effectively inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture medium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine. For example, the compound’s storage temperature is recommended to be 4°C , suggesting that it may be sensitive to heat. Additionally, the compound’s efficacy may be affected by the presence of other molecules in its environment, such as other drugs or substances that can interact with protein kinases.
Propriétés
IUPAC Name |
(2-pyridin-2-ylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-7-8-4-6-13-10(14-8)9-3-1-2-5-12-9/h1-6H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFMDYCJJVRPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




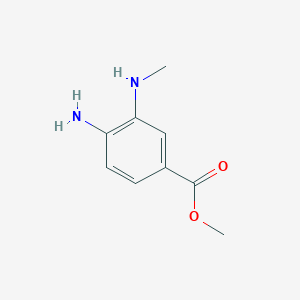
![4-Iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1399618.png)

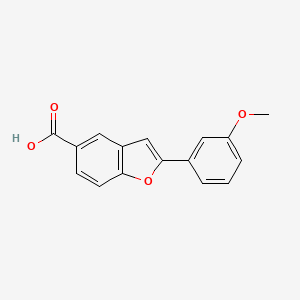

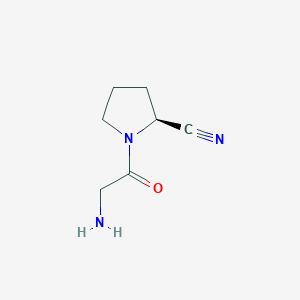
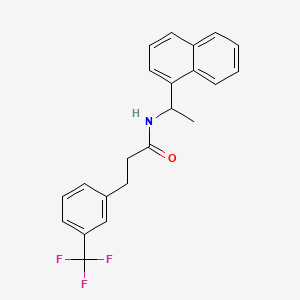
![Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B1399628.png)

